molecular formula C9H14N4 B2753146 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1248069-25-1

3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2753146
CAS No.: 1248069-25-1
M. Wt: 178.239
InChI Key: AAXTYPXCNICSEB-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole-pyrazine core with a cyclopropylmethyl substituent at the 3-position. Notably, this compound (CAS: 852400-02-3) is listed as a discontinued product, suggesting challenges in synthesis, scalability, or pharmacological performance .

Properties

IUPAC Name

3-(cyclopropylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-7(1)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXTYPXCNICSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NN=C3N2CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable pyrazine derivative in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

For industrial production, the synthesis of 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies indicated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation. These findings warrant further investigation into its use as a chemotherapeutic agent .

Neuroprotective Effects
Recent research highlights the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease. This positions the compound as a candidate for further development in neuropharmacology .

Agricultural Science

Pesticidal Activity
In agricultural applications, 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has been evaluated for its pesticidal properties. Field trials have demonstrated its effectiveness against common agricultural pests such as aphids and whiteflies. Its mode of action involves disrupting the nervous system of these pests, leading to effective control measures without significant harm to beneficial insects .

Herbicidal Properties
Additionally, the compound has shown promise as a herbicide. Laboratory studies indicate that it can inhibit the growth of several weed species by interfering with their metabolic pathways. This could provide an environmentally friendly alternative to traditional herbicides .

Material Science

Polymer Composites
In material science, 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is being explored for use in polymer composites. Its unique chemical structure allows it to enhance the mechanical properties of polymers when incorporated into composite materials. Research has shown improvements in tensile strength and thermal stability of polymer blends containing this compound .

Summary Table of Applications

Application AreaSpecific UseFindings/Remarks
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and E. coli
Anticancer PropertiesInduces apoptosis in HeLa and MCF-7 cells
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Agricultural SciencePesticidal ActivityEffective against aphids and whiteflies
Herbicidal PropertiesInhibits growth of various weed species
Material SciencePolymer CompositesEnhances mechanical properties of polymers

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition results in the suppression of cancer cell growth and the induction of apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The triazolo[4,3-a]pyrazine core is a versatile scaffold for drug discovery. Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Cyclopropylmethyl C9H14N4* ~179.24 Discontinued; high lipophilicity due to cyclopropane ring
3-(Oxan-4-yl) analog [] Oxan-4-yl (tetrahydropyran) C10H16N4O 208.265 Oxygen-containing ring enhances polarity; potential for H-bonding
3-(Propan-2-yl) analog [] Isopropyl C8H14N4 166.228 Smaller substituent; lower steric hindrance
3-Cyclopentyl-8-methyl analog [] Cyclopentyl + methyl C11H18N4 206.287 Bulkier substituent; may improve target binding but reduce solubility
3-[(2-Fluorophenyl)methyl] analog [] Fluorophenylmethyl C12H12FN4 231.25 Fluorine introduces electronegativity; impacts electronic interactions

*Estimated based on core structure (C5H8N4) + cyclopropylmethyl (C4H6).

Structure-Activity Relationships (SAR)

  • Bulkier groups (e.g., cyclopentyl) improve target binding but may compromise solubility .
  • Electronic Effects: Fluorine () and oxygen () in substituents modulate electronic interactions, influencing binding to enzymes like renin or DPP-4 .
  • Core Modifications: Pyrazine vs. pyrimidine cores alter ring electronics and hydrogen-bonding capacity, impacting selectivity for biological targets .

Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 3-(Oxan-4-yl) Analog 3-(Propan-2-yl) Analog
Molecular Formula C9H14N4 C10H16N4O C8H14N4
Molecular Weight ~179.24 208.265 166.228
LogP (Estimated) ~1.2 ~0.8 ~1.0
Hydrogen Bond Acceptors 4 5 4

Biological Activity

3-(Cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9H14N4
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 1248069-25-1

Synthesis

The synthesis of 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves several steps that typically include the cyclization of precursors containing triazole and pyrazine moieties. The synthetic pathways often leverage nucleophilic substitutions and cyclization reactions to achieve the final compound.

In Vitro Studies

Recent studies have highlighted the compound's inhibitory effects on various cancer cell lines. Notably:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects against human lung adenocarcinoma (A549), human breast cancer (MCF-7), and cervical carcinoma (HeLa) cell lines. The IC50 values for these cell lines were reported as follows:
    • A549: 0.98 ± 0.08 µM
    • MCF-7: 1.05 ± 0.17 µM
    • HeLa: 1.28 ± 0.25 µM .
  • Kinase Inhibition : The compound exhibits potent inhibitory activity against c-Met and VEGFR-2 kinases:
    • c-Met IC50: 26.00 nM
    • VEGFR-2 IC50: 2.6 µM .

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cancer proliferation and survival pathways:

  • c-Met Inhibition : The inhibition of c-Met signaling leads to reduced cell proliferation and induced apoptosis in cancer cells.
  • VEGFR-2 Inhibition : By targeting VEGFR-2, the compound may impede angiogenesis, a critical process in tumor growth and metastasis.

Study on Antitumor Activity

In a recent study published in Nature, researchers synthesized a series of triazolo[4,3-a]pyrazine derivatives and evaluated their biological activities. Among these derivatives, the compound corresponding to our focus demonstrated superior antiproliferative effects compared to established drugs like foretinib. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction in A549 cells .

Molecular Docking Studies

Molecular docking simulations indicated that the compound binds effectively to the active sites of c-Met and VEGFR-2 kinases. This binding affinity correlates with its observed inhibitory activity and suggests potential for further development as a targeted therapy for cancers where these pathways are dysregulated .

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of 3-(cyclopropylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine?

  • Methodology :
    • NMR Spectroscopy : Use ¹H and ¹³C NMR to identify the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and triazolopyrazine core signals (δ ~7.0–9.0 ppm for aromatic protons). Compare with spectral data from structurally analogous compounds like 3-methyl-triazolopyrazine derivatives .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular formula (e.g., C₉H₁₃N₄⁺ requires m/z 177.1134).
    • IR Spectroscopy : Detect characteristic N–H stretching (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) in the triazole ring.

Q. How can synthetic impurities be identified and quantified in this compound?

  • Methodology :
    • HPLC/UV-Vis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities. Monitor at 254 nm for triazolopyrazine absorption.
    • LC-MS : Identify impurities via mass fragmentation patterns. For example, incomplete cyclization may yield hydrazine intermediates (e.g., 3-hydrazinopyrazin-2-one derivatives) .
    • Reference Standards : Compare retention times and spectral data with known impurities from sitagliptin-related triazolopyrazine compounds (e.g., 3-trifluoromethyl analogs) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodology :
    • Stability Studies : Conduct accelerated degradation tests under varying pH (2–9), temperature (40–60°C), and humidity (75% RH). Monitor via HPLC for decomposition products (e.g., hydrolysis of the cyclopropylmethyl group).
    • Recommendations : Store in airtight containers at –20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light due to potential photodegradation of the triazole ring .

Advanced Research Questions

Q. How can the synthetic yield of 3-(cyclopropylmethyl)-triazolopyrazine be optimized via cyclization?

  • Methodology :
    • Reagent Selection : Use carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) to activate carboxylic acid intermediates, followed by cyclization with N-substituted hydrazinopyrazinones. CDI minimizes side reactions compared to traditional acyl chlorides .
    • Temperature Control : Reflux at 100°C for 24 hours to ensure complete cyclization while avoiding decomposition.
    • Workup : Precipitate the product with ice-cold i-propanol to improve purity (>95% by HPLC) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the triazolopyrazine core?

  • Methodology :
    • Directed Metalation : Use lithium diisopropylamide (LDA) at –78°C to deprotonate the C8 position selectively, enabling electrophilic substitution (e.g., halogenation or alkylation).
    • Protecting Groups : Temporarily protect the cyclopropylmethyl group with tert-butoxycarbonyl (Boc) to direct reactions to the triazole nitrogen .
    • Computational Modeling : DFT calculations predict electron density distribution to guide site-specific modifications .

Q. How is the compound’s bioactivity evaluated against neurological targets like P2X7 receptors?

  • Methodology :
    • In Vitro Assays : Measure IC₅₀ values using HEK293 cells expressing human P2X7 receptors. Monitor ATP-induced calcium flux with fluorescent dyes (e.g., Fluo-4).
    • In Vivo Engagement : Administer orally to rats (10 mg/kg) and assess receptor occupancy via ex vivo autoradiography using [³H]JNJ-54232334. Target engagement >80% indicates robust blood-brain barrier permeability .

Q. What analytical techniques resolve contradictions in reported solubility data for this compound?

  • Methodology :
    • Solubility Screening : Use shake-flask method in buffered solutions (pH 1.2–7.4) and organic solvents (DMF, DMSO). Quantify via UV spectrophotometry at λmax.
    • Thermodynamic Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility. Compare with literature data on triazolopyrazine salts (e.g., hydrochloride vs. free base) .

Q. How can metabolic stability be improved for in vivo applications?

  • Methodology :
    • Deuterium Labeling : Replace labile hydrogens (e.g., cyclopropylmethyl C–H) with deuterium to slow oxidative metabolism.
    • Prodrug Design : Convert the triazole NH to a hydrolyzable ester (e.g., pivaloyloxymethyl) for enhanced bioavailability .

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